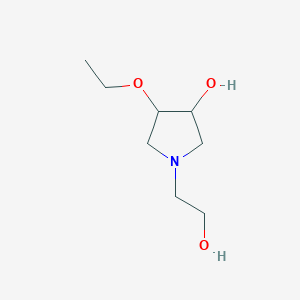
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
Overview
Description
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific targets of “4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound interacting with its target(s) in a way that modulates their function. This could involve binding to a receptor, inhibiting an enzyme, or other mechanisms .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, meaning it is quickly metabolized and cleared from the body. In addition, it can interact with other compounds, which can lead to unpredictable results.
Future Directions
There are a number of potential future directions for research involving 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. One potential direction is to further investigate the effects of this compound on various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential direction is to explore the use of this compound as a potential treatment for addiction and substance abuse. Additionally, further research could be done to investigate the mechanism of action of this compound and to develop new drugs based on its structure. Finally, further research could be done to investigate the potential therapeutic uses of this compound in humans.
Scientific Research Applications
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol has been used in a variety of scientific research studies, including drug discovery and development, biochemistry, and pharmacology. It has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of action of drugs. It has also been used in the development of new drugs and to study the effects of drugs on various diseases and disorders.
properties
IUPAC Name |
4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8-6-9(3-4-10)5-7(8)11/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOURGDFPFDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















